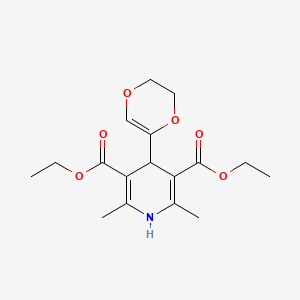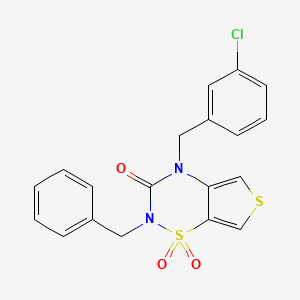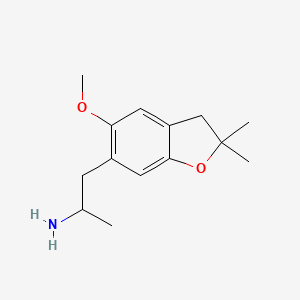
F-22 (psychedelic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-22 is a lesser-known psychedelic drug belonging to the substituted amphetamine class It was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compoundsDespite its potential, F-22 produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-22 involves several steps, starting with the preparation of the benzofuran ring system The key intermediate, 5-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, is synthesized through a series of reactions including alkylation, cyclization, and methoxylation
Industrial Production Methods
Industrial production methods for F-22 are not well-documented due to its limited use and research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
F-22 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzofuran ring can be reduced to a dihydrobenzofuran derivative.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and substituted amine derivatives.
Scientific Research Applications
F-22 has limited scientific research applications due to its minimal psychoactive effects. it serves as a valuable compound for studying the structure-activity relationships of substituted amphetamines. Researchers use F-22 to understand the binding affinities and interactions with serotonin receptors, which can provide insights into the development of new therapeutic agents for psychiatric disorders .
Mechanism of Action
The primary mechanism of action of F-22 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at these receptors leads to neuromodulatory changes in synaptic efficacy, which can affect hierarchical message-passing in the brain. This interaction is similar to other psychedelics, although F-22’s effects are less pronounced .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychedelic effects and used in research for its interaction with serotonin receptors.
DOB (4-Bromo-2,5-dimethoxyamphetamine): Another substituted amphetamine with potent psychedelic properties.
MDMA (3,4-Methylenedioxymethamphetamine): Widely known for its empathogenic effects and studied for its potential therapeutic applications.
Uniqueness of F-22
F-22 is unique due to its minimal psychoactive effects compared to other substituted amphetamines. This makes it a valuable compound for studying the structural aspects of psychedelics without the confounding effects of strong psychoactivity .
Properties
CAS No. |
952016-51-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(5-methoxy-2,2-dimethyl-3H-1-benzofuran-6-yl)propan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-9(15)5-10-6-13-11(7-12(10)16-4)8-14(2,3)17-13/h6-7,9H,5,8,15H2,1-4H3 |
InChI Key |
ZUGGTXPIKSRFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C2CC(OC2=C1)(C)C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


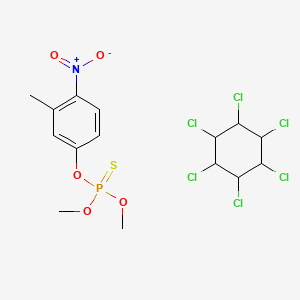
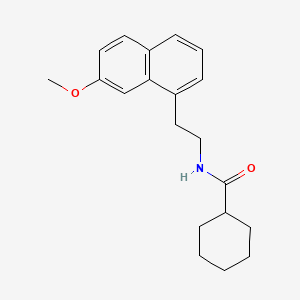
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)


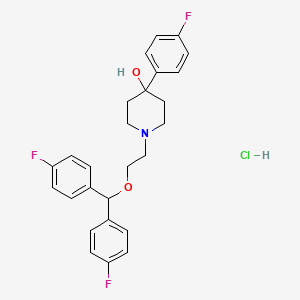

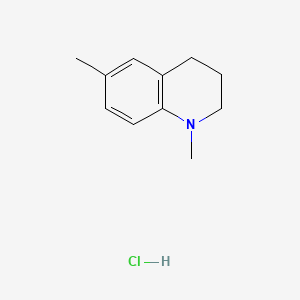
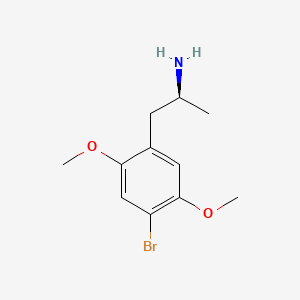
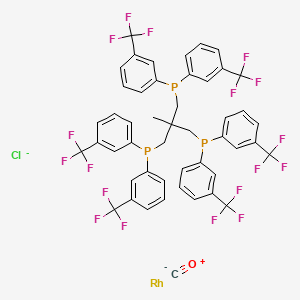

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
